molecular formula C19H17BrN2O3S B2869895 N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide CAS No. 301176-60-3

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2869895
CAS No.: 301176-60-3
M. Wt: 433.32
InChI Key: LNRQJWXGFRFHKS-UHFFFAOYSA-N
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Description

N-[5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide is a synthetic thiazole-based compound offered for research purposes. Thiazole derivatives are a significant area of investigation in medicinal chemistry due to their diverse biological activities. This compound is structurally related to other acetamide-functionalized thiazoles that have demonstrated promising potential in biochemical research. Preliminary research on analogous molecules suggests this compound may be of interest for investigating antimicrobial and antiproliferative activities. Structurally similar N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown significant in vitro antimicrobial activity against various bacterial and fungal species, and anticancer activity against human breast adenocarcinoma cell lines (MCF7) . The thiazole nucleus is reported to be essential for these activities, with proposed mechanisms including the disruption of bacterial lipid biosynthesis and interaction with key cellular receptors . Furthermore, molecular docking studies of similar compounds indicate good binding affinity with specific protein targets, suggesting potential for rational drug design . Thiazole-containing compounds are also widely explored for other therapeutic areas, including as antidiabetic agents . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers are responsible for confirming the product's identity and purity and for complying with all applicable laws and regulations.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-24-15-6-8-16(9-7-15)25-12-18(23)22-19-21-11-17(26-19)10-13-2-4-14(20)5-3-13/h2-9,11H,10,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRQJWXGFRFHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the thiazole ring.

    Attachment of the Methoxyphenoxyacetamide Moiety: The final step involves the coupling of the methoxyphenoxyacetamide moiety to the thiazole ring, which can be achieved through an amide bond formation reaction using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their catalytic activity.

    Receptor Modulation: Interacting with cell surface receptors and modulating signal transduction pathways.

    Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide ()
  • Core Structure : Thiazole (identical to the target compound).
  • Substituents: Position 5: 4-Bromobenzyl (identical). Position 2: 4-Chlorophenoxy (vs. 4-methoxyphenoxy in the target).
  • Key Differences: Replacement of methoxy (-OCH₃) with chloro (-Cl) alters electronic properties and lipophilicity.
Pyridazin-3(2H)-one Derivatives ()
  • Core Structure: Pyridazinone (vs. thiazole).
  • Substituents :
    • Bromophenyl and methoxybenzyl groups (similar to the target compound).
  • Biological Activity : These compounds act as mixed FPR1/FPR2 agonists, with one derivative showing specificity for FPR2. The thiazole core in the target compound may confer different target selectivity .
SirReal2 ()
  • Core Structure : Thiazole (identical).
  • Substituents: Position 5: Naphthalen-1-ylmethyl (vs. 4-bromobenzyl). Position 2: Pyrimidinylsulfanyl (vs. 4-methoxyphenoxy).
  • Substituent variations significantly influence target specificity .

Heterocyclic Variants

2-{[4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide ()
  • Core Structure : Triazole (vs. thiazole).
  • Substituents :
    • Bromophenyl and methoxyphenyl groups (similar to the target compound).
Thiazolidine-2,4-dione Derivatives ()
  • Core Structure : Thiazolidinedione (vs. thiazole).
  • Substituents :
    • 4-Bromobenzylidene group (similar substitution pattern).
  • Biological Activity : Synthesized for antimicrobial applications, though activity data are unspecified. The thiazolidinedione core may confer distinct redox properties compared to thiazole .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Thiazole 5-(4-Bromobenzyl), 2-(4-Methoxyphenoxy) Not reported -
N-[5-(4-Bromobenzyl)-thiazol-2-yl]-2-(4-Cl-phenoxy)acetamide Thiazole 5-(4-Bromobenzyl), 2-(4-Cl-phenoxy) Not reported
Pyridazinone Derivatives Pyridazinone Bromophenyl, Methoxybenzyl FPR1/FPR2 agonists
SirReal2 Thiazole 5-(Naphthylmethyl), 2-(Pyrimidinylsulfanyl) SIRT2 inhibitor
Thiazolidinedione 4k Thiazolidinedione 5-(4-Bromobenzylidene) Antimicrobial (synthesized)
Triazole Derivative () Triazole 4-Amino-5-(4-Bromophenyl), Methoxyphenyl Not reported

Biological Activity

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article summarizes the synthesis, molecular modeling, and biological significance of this compound, focusing on its antimicrobial and anticancer properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₁BrN₂O₂S
  • Molecular Weight : 399.26 g/mol
  • CAS Number : 6001-53-2
  • Structural Features : The compound contains a thiazole ring, a bromophenyl group, and a methoxyphenoxy acetamide moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate acetamides under controlled conditions. Various methods have been reported in literature for synthesizing similar thiazole-based compounds, often employing techniques such as refluxing in organic solvents and using coupling agents to facilitate bond formation .

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainActivity (Zone of Inhibition in mm)
d1E. coli15
d2S. aureus18
d3P. aeruginosa12
Target CompoundMultiple StrainsVariable (specific data needed)

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with lipid biosynthesis .

Anticancer Activity

This compound has also been evaluated for anticancer properties. Studies have shown promising results against various cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The compound exhibited cytotoxic effects, which were assessed using the Sulforhodamine B (SRB) assay.

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 Value (µM)Effectiveness
d625High
d730Moderate
Target CompoundTBDTBD

The anticancer activity is attributed to the ability of the thiazole moiety to induce apoptosis in cancer cells and inhibit tumor growth .

Case Studies

Several studies have highlighted the biological significance of thiazole derivatives:

  • Study on Antimicrobial Activity : A study evaluated various thiazole derivatives, including those similar to this compound. Results indicated that these compounds effectively inhibited bacterial growth through multiple mechanisms, including disruption of membrane integrity .
  • Anticancer Evaluation : Another research project focused on the anticancer potential of thiazole derivatives against MCF7 cells. The findings revealed that specific structural modifications significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design .

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